5-amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide 5-amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 405279-24-5
VCID: VC21394353
InChI: InChI=1S/C18H19N5O/c1-12-8-9-15(10-13(12)2)20-18(24)16-17(19)23(22-21-16)11-14-6-4-3-5-7-14/h3-10H,11,19H2,1-2H3,(H,20,24)
SMILES: CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N)C
Molecular Formula: C18H19N5O
Molecular Weight: 321.4g/mol

5-amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 405279-24-5

Cat. No.: VC21394353

Molecular Formula: C18H19N5O

Molecular Weight: 321.4g/mol

* For research use only. Not for human or veterinary use.

5-amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide - 405279-24-5

Specification

CAS No. 405279-24-5
Molecular Formula C18H19N5O
Molecular Weight 321.4g/mol
IUPAC Name 5-amino-1-benzyl-N-(3,4-dimethylphenyl)triazole-4-carboxamide
Standard InChI InChI=1S/C18H19N5O/c1-12-8-9-15(10-13(12)2)20-18(24)16-17(19)23(22-21-16)11-14-6-4-3-5-7-14/h3-10H,11,19H2,1-2H3,(H,20,24)
Standard InChI Key GBKCHUMPQMYDMM-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N)C
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N)C

Introduction

Chemical Identification and Basic Properties

5-Amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a well-defined chemical entity with specific identifiers that facilitate its recognition in scientific literature and chemical databases. The compound's core consists of a 1,2,3-triazole ring with specific functional groups attached at strategic positions.

ParameterValue
CAS Number405279-24-5
Molecular FormulaC18H19N5O
Molecular Weight321.4 g/mol
IUPAC Name5-amino-1-benzyl-N-(3,4-dimethylphenyl)triazole-4-carboxamide
Standard InChIInChI=1S/C18H19N5O/c1-12-8-9-15(10-13(12)2)20-18(24)16-17(19)23(22-21-16)11-14-6-4-3-5-7-14/h3-10H,11,19H2,1-2H3,(H,20,24)
Standard InChIKeyGBKCHUMPQMYDMM-UHFFFAOYSA-N
SMILESCC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N)C

This compound belongs to the broader family of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms in a row. The specific structural features of this compound include a benzyl group attached to N-1 of the triazole ring, an amino group at C-5, and a carboxamide moiety linking the triazole to a 3,4-dimethylphenyl group.

Structural Characteristics and Physical Properties

The molecular structure of 5-amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide incorporates several key functional groups that contribute to its chemical behavior and potential biological activity.

Key Structural Elements

The compound consists of:

  • A 1,2,3-triazole core ring system

  • A primary amino group (-NH2) at the C-5 position of the triazole

  • A carboxamide linkage (-CONH-) at the C-4 position

  • A benzyl group attached to the N-1 position of the triazole

  • A 3,4-dimethylphenyl group connected via the amide bond

Physical Properties

While specific experimental physical property data for this exact compound is limited in the search results, theoretical and computational properties can be estimated based on its structure and similar compounds in the 5-amino-1,2,3-triazole-4-carboxamide class.

The presence of both hydrogen bond donors (NH2, NH) and acceptors (triazole nitrogens, carbonyl oxygen) suggests that this compound may exhibit moderate to good aqueous solubility, despite its relatively lipophilic character contributed by the benzyl and dimethylphenyl moieties .

Synthesis and Preparation

The synthesis of 5-amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves several key steps, focusing on the formation of the triazole ring followed by appropriate functionalization.

General Synthetic Routes

The preparation of this compound can follow two main synthetic pathways as observed for similar ATC compounds:

Pathway 1: Cyclization of an azide with an α-cyano amide

  • This approach involves the reaction of benzyl azide with an appropriate α-cyano-N-(3,4-dimethylphenyl)acetamide

  • The cyclization typically occurs under basic conditions to form the triazole ring structure

Pathway 2: Lewis-acid catalyzed amidation of an ethyl ester intermediate

  • First, a cyclization reaction between benzyl azide and ethyl-2-cyanoacetate produces the ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate

  • Subsequent amidation with 3,4-dimethylaniline using AlMe3 as a catalyst forms the final product

Specific Synthetic Procedure

Based on research with similar compounds, a prototypical procedure might involve:

  • Formation of benzyl azide from benzyl halide and sodium azide

  • Cyclization with ethyl-2-cyanoacetate under basic conditions (e.g., NaOH in ethanol)

  • Lewis-acid catalyzed amidation of the resulting ester with 3,4-dimethylaniline

The reaction typically proceeds under mild to moderate thermal conditions (70-80°C), with reported yields for similar compounds ranging from 48-77% .

Biological Activity and Pharmacological Properties

While specific biological activity data for 5-amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is limited in the search results, insights can be drawn from research on related compounds in the ATC series.

Structure-Activity Relationships

Studies on ATC derivatives have revealed important structure-activity relationships that may be relevant to understanding the potential biological activity of 5-amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide:

  • The amino group at C-5 position appears to be critical for biological activity, as its replacement with other groups (H, Me, Cl, or NMe2) led to inactive compounds

  • The triazole core is essential, as modifications to imidazole or pyrazole resulted in loss of activity

  • Substituents on the benzyl ring significantly influence both potency and metabolic stability

These findings suggest that the specific combination of the benzyl group at N-1 and the 3,4-dimethylphenyl amide in the target compound may contribute to a unique pharmacological profile.

Metabolic Stability and Pharmacokinetic Considerations

Research on related compounds in the ATC series has identified metabolism as a significant consideration in their development as potential therapeutic agents.

Metabolic Pathways

For similar benzyl-substituted ATC compounds, the primary metabolic pathways observed include:

  • Oxidation of substituents on the benzyl ring

  • Further oxidation on the benzamide portion

  • Potential hydrolysis of the amide bond

Studies with mouse liver microsomes revealed rapid formation of metabolites through these pathways, particularly through oxidation reactions on the benzyl subunit .

Strategies for Improving Metabolic Stability

Research on related compounds suggests several approaches to enhance the metabolic stability of compounds like 5-amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide:

  • Modification of the substituents on the benzyl ring, particularly at the para position

  • Introduction of fluorine atoms at strategic positions

  • Incorporation of larger, more metabolically stable substituents

These strategies aim to block vulnerable metabolic sites while maintaining or enhancing the desired biological activity.

Comparative Analysis with Related Compounds

5-Amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other ATC derivatives to understand its relative properties and potential applications.

Comparison with Other ATC Derivatives

CompoundStructural DifferenceNotable Properties
5-Amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamideReference compoundMW: 321.4 g/mol
5-Amino-1-(4-thiomethylbenzyl)-derivativeThiomethyl group at para position of benzylReduced metabolic stability
5-Amino-1-(4-isopropylbenzyl)-derivativeIsopropyl group at para position of benzylImproved activity (approximately 10-fold)
5-Amino-1-(4-fluorobenzyl)-derivativeFluoro group at para position of benzylEnhanced metabolic stability
5-Amino-1-benzyl-N-(3-methoxyphenyl)-derivative3-methoxyphenyl instead of 3,4-dimethylphenylDifferent activity profile

Research indicates that para substituents on the benzyl ring might occupy a hydrophobic binding pocket, explaining why larger groups like isopropyl, cyclopropyl, or -OCF3 can enhance activity .

Structure-Activity Relationship Insights

Multiple studies have highlighted that the biological activity of ATC compounds is highly dependent on:

  • The nature and position of substituents on the benzyl ring

  • The substitution pattern on the phenyl ring of the carboxamide portion

  • The maintenance of the 5-amino group on the triazole ring

For instance, replacing a thiomethyl group with an isopropyl group at the para position of the benzyl ring improved activity by approximately 10-fold in related compounds, suggesting that 5-amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide might benefit from similar modifications .

Research Applications and Future Directions

Based on the properties and structural features of 5-amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide, several research applications and future directions can be identified.

Future Research Directions

Future research on 5-amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide might focus on:

  • Comprehensive Biological Activity Profiling: Screening against a wider range of biological targets to identify potential applications beyond anti-parasitic activity

  • Metabolic Optimization: Development of derivatives with improved metabolic stability while maintaining or enhancing potency

  • Mode of Action Studies: Investigation of the molecular mechanisms underlying the biological activities observed with this and related compounds

  • Formulation Development: Exploration of appropriate drug delivery systems to optimize the compound's pharmaceutical properties

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